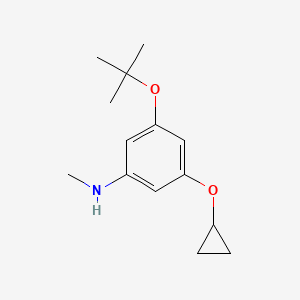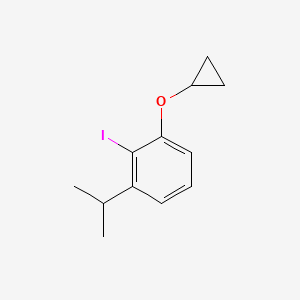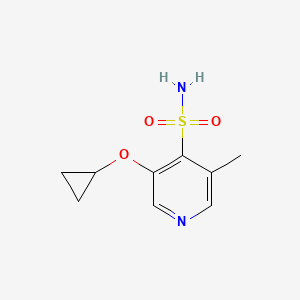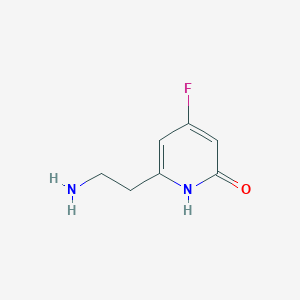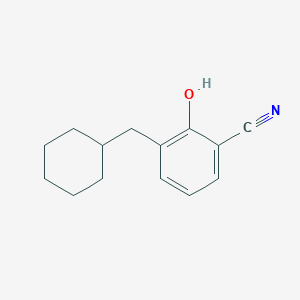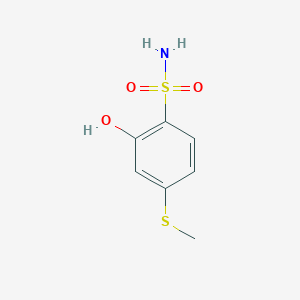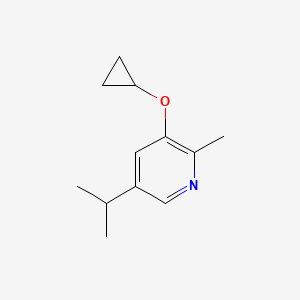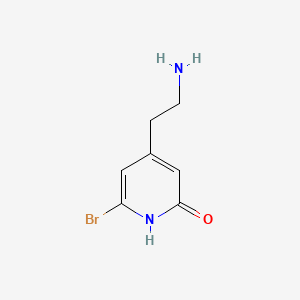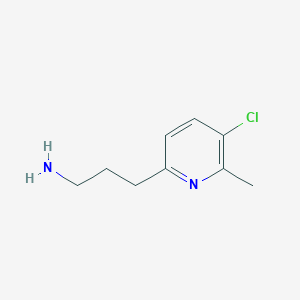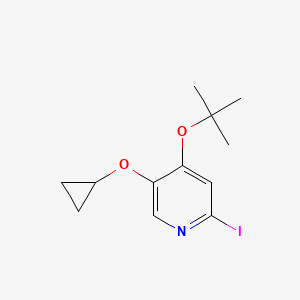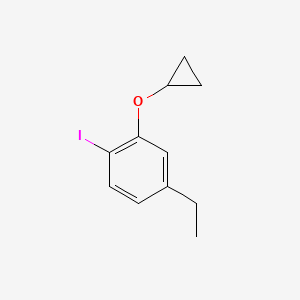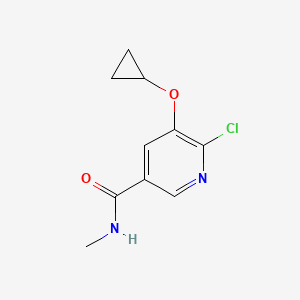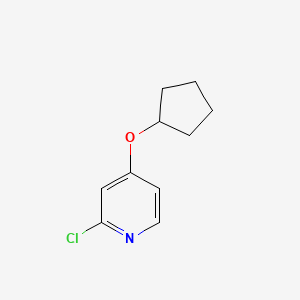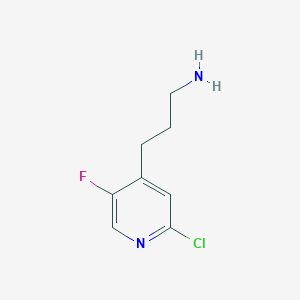
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Métodos De Preparación
The synthesis of 3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-chloro-5-fluoropyridine with 3-aminopropanol in the presence of a base such as potassium carbonate . The reaction conditions usually involve heating the mixture in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the molecule.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and chlorine atoms in the pyridine ring enhances its ability to interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol:
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol: The presence of a methyl group instead of a fluorine atom changes its chemical properties and uses.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol:
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
1393553-58-6 |
|---|---|
Fórmula molecular |
C8H10ClFN2 |
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
3-(2-chloro-5-fluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-4-6(2-1-3-11)7(10)5-12-8/h4-5H,1-3,11H2 |
Clave InChI |
SIHZUEMCQAHTBT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)F)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


